molecular formula C13H16O2Si B169674 4-((Trimethylsilyl)ethynyl)phenyl acetate CAS No. 165825-13-8

4-((Trimethylsilyl)ethynyl)phenyl acetate

Cat. No. B169674
M. Wt: 232.35 g/mol
InChI Key: WZOGBZMIHYFETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Trimethylsilyl)ethynyl)phenyl acetate, commonly known as TMS-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-PEA is a derivative of phenylacetylene and is often used as a reagent in organic synthesis.

Scientific Research Applications

TMS-PEA has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. TMS-PEA is often used as a reagent in organic synthesis due to its ability to undergo various reactions, such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. In materials science, TMS-PEA has been used to synthesize various polymers and dendrimers. In medicinal chemistry, TMS-PEA has been studied for its potential as an anti-cancer agent and as a ligand for G-protein-coupled receptors.

Mechanism Of Action

The mechanism of action of TMS-PEA is not fully understood. However, studies have suggested that TMS-PEA may act as a ligand for G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.

Biochemical And Physiological Effects

Studies have shown that TMS-PEA has various biochemical and physiological effects. TMS-PEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. TMS-PEA has also been shown to modulate the activity of G-protein-coupled receptors, which may have implications for the treatment of various diseases such as diabetes, obesity, and neurological disorders.

Advantages And Limitations For Lab Experiments

TMS-PEA has several advantages for lab experiments. TMS-PEA is a stable compound that can be easily synthesized in large quantities. TMS-PEA is also a versatile reagent that can undergo various reactions. However, TMS-PEA has some limitations for lab experiments. TMS-PEA is a toxic compound that requires special handling and disposal procedures. TMS-PEA is also a relatively expensive reagent compared to other commonly used reagents.

Future Directions

There are several future directions for research on TMS-PEA. One area of research is the development of new synthetic methods for TMS-PEA and its derivatives. Another area of research is the investigation of the potential of TMS-PEA as an anti-cancer agent and as a ligand for G-protein-coupled receptors. Additionally, the development of new applications for TMS-PEA in materials science and organic synthesis is an area of interest for future research.

Synthesis Methods

TMS-PEA can be synthesized by the reaction of 4-iodophenyl acetate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction results in the formation of TMS-PEA as a white solid with a high yield.

properties

CAS RN

165825-13-8

Product Name

4-((Trimethylsilyl)ethynyl)phenyl acetate

Molecular Formula

C13H16O2Si

Molecular Weight

232.35 g/mol

IUPAC Name

[4-(2-trimethylsilylethynyl)phenyl] acetate

InChI

InChI=1S/C13H16O2Si/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3

InChI Key

WZOGBZMIHYFETA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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